molecular formula C13H11ClO2 B13395068 1-Chloro-4'-hydroxybenzophenone

1-Chloro-4'-hydroxybenzophenone

Cat. No.: B13395068
M. Wt: 234.68 g/mol
InChI Key: PHGLXIKYAJRSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Substituted benzophenones are a class of organic compounds that feature the diphenyl ketone core with various functional groups attached to the phenyl rings. acs.orgwikipedia.org The nature and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties. sciencemadness.org The benzophenone framework itself is recognized for its utility in medicinal chemistry, often found in naturally occurring molecules with diverse biological activities. acs.orgsciencemadness.org

The introduction of a chlorine atom, as seen in 1-Chloro-4'-hydroxybenzophenone, enhances the molecule's reactivity, particularly in nucleophilic substitution reactions. nih.gov Simultaneously, the hydroxyl group provides a site for further chemical modification, such as etherification. nih.gov This dual functionality is a key attribute that distinguishes it within the vast family of benzophenones. The specific placement of the chloro and hydroxyl groups at the 4 and 4' positions, respectively, also plays a crucial role in determining its reactivity and suitability for specific synthetic pathways.

Academic Significance as a Versatile Synthetic Intermediate

The academic and industrial significance of this compound stems primarily from its role as a key building block in the synthesis of more complex and high-value molecules. nih.gov Its bifunctional nature allows for sequential or orthogonal chemical transformations, providing a strategic advantage in multi-step syntheses.

One of the most prominent applications is in the pharmaceutical industry as a critical intermediate in the production of Fenofibrate (B1672516), a widely used lipid-lowering drug. nih.gov The synthesis of Fenofibrate leverages the reactivity of both the chloro and hydroxyl groups of this compound. nih.gov

Beyond pharmaceuticals, this compound is an important precursor in polymer chemistry, specifically in the manufacture of high-performance polymers like Poly Ether Ketone (PEK). nih.govwikipedia.org The synthesis of PEK can involve the polymerization of the alkali metal salt of 4-chloro-4'-hydroxybenzophenone, leading to polymers with high thermal stability and desirable mechanical properties. mdpi.comrsc.org Its ability to participate in polymerization reactions underscores its versatility and economic importance.

The compound also finds utility as a photoinitiator in polymerization reactions and as a UV stabilizer in plastics and cosmetics due to its ability to absorb UV radiation. researchgate.netorgsyn.orgwikipedia.org

Evolution of Research Trajectories for Halogenated and Hydroxylated Benzophenones

The research trajectory of benzophenones began with early reports in the late 19th century, focusing on their fundamental synthesis and chemical properties. acs.org Initial synthetic methods included the Friedel–Crafts acylation, a technique still relevant today. wikipedia.orgnih.gov Early applications were centered around their use as perfume fixatives and in the manufacturing of dyes and some early pharmaceuticals. acs.org

The 20th century saw an expansion of research into the photochemical properties of benzophenones, establishing their role as effective photosensitizers. acs.orgresearchgate.net This discovery paved the way for their use in UV curing applications for inks, coatings, and adhesives. wikipedia.org

In recent decades, research has increasingly focused on the functionalization of the benzophenone scaffold to create molecules with specific biological activities. unito.it The introduction of halogen and hydroxyl groups, as in this compound, has been a key strategy in developing new therapeutic agents. unito.it For instance, studies have explored the anti-inflammatory, anticancer, and antimicrobial properties of various substituted benzophenones. unito.it

Furthermore, the growing interest in advanced materials has propelled research into using halogenated and hydroxylated benzophenones as monomers for high-performance polymers. The development of materials with superior thermal and mechanical properties continues to be an active area of investigation. Concurrently, the widespread use of benzophenone derivatives has led to increased research on their environmental presence and potential toxicological effects, marking a new direction in the lifecycle analysis of these compounds.

Detailed Research Findings

The utility of this compound is underpinned by its distinct chemical and physical properties, which are leveraged in its various synthetic applications.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Appearance White to light brown or pale beige crystalline powder
Melting Point 177-181 °C
Boiling Point 404.0 ± 30.0 °C at 760 mmHg
Density Approximately 1.3 ± 0.1 g/cm³
Flash Point 198.1 ± 24.6 °C
CAS Number 42019-78-3

This data is compiled from multiple sources. nih.govnih.govresearchgate.net

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, with the Friedel-Crafts acylation and Fries rearrangement being the most common.

Friedel-Crafts Acylation: This method typically involves the reaction of phenol (B47542) with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov More recently, the use of eco-friendlier solid acid catalysts, like K-10 clay supported metal chlorides, has been explored to improve the environmental profile of the synthesis. wikipedia.org One study reported a yield of up to 97% using an Fe³⁺ supported on K-10 clay catalyst. wikipedia.org Another approach involves a one-pot synthesis reacting p-chlorobenzoyl chloride with phenol and a Lewis acid in a suitable solvent, achieving yields of around 85% with high purity. nih.gov

Fries Rearrangement: This method involves the rearrangement of phenyl p-chlorobenzoate. nih.gov The reaction can be carried out in the presence of aluminum chloride at elevated temperatures or with trifluoromethanesulfonic acid, with reported yields as high as 94%. nih.gov

Another documented synthesis involves the reaction of p-chlorobenzonitrile and phenol in the presence of anhydrous zinc chloride and an ion-exchange resin, followed by hydrolysis, yielding the product with high purity. nih.gov

Synthesis MethodReagentsCatalyst/ConditionsReported Yield
Friedel-Crafts Acylation Phenol, p-chlorobenzoyl chlorideAluminum chloride, o-dichlorobenzene, 80-90°C~85%
Friedel-Crafts Acylation Phenol, p-chlorobenzoyl chlorideK10-Fe-AA-120 clay, ethylene (B1197577) dichloride, 40°Cup to 97%
Fries Rearrangement Phenyl p-chlorobenzoateTrifluoromethanesulfonic acid, 45–55°C94%
From p-chlorobenzonitrile p-Chlorobenzonitrile, PhenolAnhydrous zinc chloride, ion-exchange resin, then HCl88.2%

This data is compiled from multiple sources. nih.govwikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

(1-chlorocyclohexa-2,4-dien-1-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H11ClO2/c14-13(8-2-1-3-9-13)12(16)10-4-6-11(15)7-5-10/h1-8,15H,9H2

InChI Key

PHGLXIKYAJRSCW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1(C(=O)C2=CC=C(C=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Elucidation for 1 Chloro 4 Hydroxybenzophenone

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, and its application to producing 1-Chloro-4'-hydroxybenzophenone involves two main approaches. ijraset.compatsnap.com

Direct Acylation of Phenolic Substrates with p-Chlorobenzoyl Chloride

The direct acylation of phenol (B47542) with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a common method for synthesizing this compound. ijraset.com This reaction proceeds via the formation of a phenyl ester intermediate, which then undergoes rearrangement. quickcompany.in To some extent, direct nuclear acylation also occurs. quickcompany.in The use of eco-friendly solid acid catalysts, like K-10 clay-supported iron (III) chloride (K10-Fe-AA-120), has been explored to make the process more environmentally benign and to simplify workup procedures. ijraset.com

Research has shown that optimizing reaction conditions is crucial for maximizing the yield of the desired product. ijraset.com For instance, using K10-Fe-AA-120 as a catalyst with phenol and p-chlorobenzoyl chloride at 40°C has been shown to be effective. ijraset.com The amount of catalyst also plays a significant role; an optimal yield was achieved with 1.0 g of catalyst per 0.05 mole of phenol. ijraset.com Ethylene (B1197577) dichloride has been identified as a suitable solvent for this reaction. ijraset.com

Table 1: Effect of Catalyst Amount on the Yield of this compound

Amount of K10-Fe-AA-120 Catalyst (g / 0.05 mole of phenol) Yield (%)
0.5 85
1.0 97
1.5 97

Data sourced from a study on eco-friendly solid acid catalysts. ijraset.com

Acylation of Methoxy-Substituted Arenes Followed by Demethylation

An alternative and widely used strategy involves the acylation of anisol (methoxybenzene) with p-chlorobenzoyl chloride, followed by a demethylation step to yield the final hydroxybenzophenone product. patsnap.com This two-step process often provides better control and higher yields of the para-substituted isomer.

In a typical stepwise protocol, the Friedel-Crafts acylation of anisole (B1667542) with p-chlorobenzoyl chloride is carried out first, often catalyzed by a Lewis acid like ferric chloride (FeCl₃) or a solid-supported catalyst. patsnap.com This reaction produces 4-chloro-4'-methoxybenzophenone (B194590). patsnap.com For example, using a catalyst of AlCl₃-IL-SiO₂@γ-Fe₂O₃ in dichloromethane (B109758) at 60°C for one hour can yield up to 90% of the methoxy (B1213986) intermediate. patsnap.com The subsequent demethylation of the 4-chloro-4'-methoxybenzophenone is then performed to obtain the desired this compound. google.com

Table 2: Yield of 4-chloro-4'-methoxybenzophenone with a Reusable Catalyst

Embodiment Catalyst Yield (%)
1 AlCl₃-IL-SiO₂@γ-Fe₂O₃ 90
2 Recycled Catalyst 93
3 Recycled Catalyst 91.7

Data from a study on environmentally friendly catalyst systems. patsnap.com

To improve efficiency and reduce operational complexity, one-pot synthetic approaches have been developed. quickcompany.ingoogle.com In this methodology, the initial Friedel-Crafts acylation of anisole with p-chlorobenzoyl chloride is carried out at a lower temperature, followed by heating the reaction mixture to effect demethylation without isolating the intermediate. google.com For instance, a one-pot process using chlorobenzene (B131634) as a solvent involves carrying out the Friedel-Crafts reaction at 35-45°C, followed by heating to remove the methyl group. google.com This integrated approach is economically advantageous and suitable for large-scale industrial production. google.com

Fries Rearrangement Pathways

The Fries rearrangement provides another major route to hydroxyaryl ketones, including this compound. wikipedia.orgchemicalbook.com This reaction involves the rearrangement of a phenolic ester, in this case, phenyl p-chlorobenzoate, to the corresponding hydroxyaryl ketone, catalyzed by a Lewis acid. wikipedia.orgchemicalbook.com

Mechanistic Studies of Phenyl p-Chlorobenzoate Rearrangements

The mechanism of the Fries rearrangement has been the subject of extensive study. wikipedia.orgelectrochem.org It is generally accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group of the phenyl p-chlorobenzoate. wikipedia.orgbyjus.com This polarization of the acyl-phenolic oxygen bond leads to the rearrangement of the Lewis acid to the phenolic oxygen, generating a free acylium carbocation. wikipedia.org This electrophilic species then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.org

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature and solvent polarity. wikipedia.orgbyjus.com Lower reaction temperatures and more polar solvents tend to favor the formation of the para-isomer, which is the desired product in the synthesis of this compound. wikipedia.orgbyjus.com Conversely, higher temperatures and non-polar solvents favor the ortho-isomer. wikipedia.orgbyjus.com For example, the rearrangement of phenyl p-chlorobenzoate in the presence of aluminum chloride can yield the desired product, with trifluoromethanesulfonic acid also being an effective catalyst. chemicalbook.comchemicalbook.com Studies have shown that the reaction can be carried out without a solvent at elevated temperatures or in a solvent like refluxing chlorobenzene. chemicalbook.comchemicalbook.com

Table 3: Conditions for Fries Rearrangement of Phenyl p-Chlorobenzoate

Catalyst Solvent Temperature (°C) Reaction Time Yield
Aluminum chloride None 120-160 - Good
Aluminum chloride None 130 then 160 1 h then 1 h 10%
Aluminum chloride Chlorobenzene Reflux 10 h 52%
Trifluoromethanesulfonic acid - 45-55 - 94%

Data compiled from synthesis information. chemicalbook.comchemicalbook.com

Influence of Reaction Conditions on Intermolecular Versus Intramolecular Mechanisms

The synthesis of 4'-hydroxyaryl ketones, such as this compound, can proceed through two primary mechanistic pathways: an intermolecular Friedel-Crafts acylation or an intramolecular Fries rearrangement. The prevailing mechanism is highly dependent on the chosen starting materials and, crucially, the reaction conditions.

The intermolecular path typically involves the Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride. ijraset.combyjus.com In this reaction, a Lewis acid catalyst activates the 4-chlorobenzoyl chloride to generate a highly electrophilic acylium ion. byjus.comyoutube.com This ion then attacks the electron-rich aromatic ring of phenol in a classic electrophilic aromatic substitution. The hydroxyl group of phenol is a strong ortho, para-director, leading to a mixture of isomers, with the para-substituted product, this compound, often being the desired major product.

The intramolecular path is achieved through the Fries rearrangement of a phenolic ester, specifically 4-chlorophenyl benzoate. wikipedia.orgsigmaaldrich.comchemicalbook.com This reaction also requires a Lewis acid catalyst, which coordinates to the ester. wikipedia.orgbyjus.com This coordination polarizes the molecule, leading to the generation of an acylium carbocation that then attacks the aromatic ring of the same molecule. wikipedia.orgbyjus.com

The selectivity between the ortho and para products in the Fries rearrangement is famously dependent on reaction conditions:

Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (4'-hydroxyketone). pw.live Conversely, higher temperatures (often above 160°C) tend to yield the ortho-isomer. pw.live This is often explained by kinetic versus thermodynamic control; the para product is formed faster at lower temperatures (kinetic control), while the ortho product, which can form a more stable chelated complex with the catalyst, is favored at higher temperatures where equilibrium can be reached (thermodynamic control). wikipedia.org

Solvent: The polarity of the solvent also plays a critical role. Non-polar solvents tend to favor the formation of the ortho-product, whereas more polar solvents increase the proportion of the para-product. wikipedia.org

Therefore, by carefully selecting a low temperature and a polar solvent, the Fries rearrangement can be selectively directed to produce this compound.

Catalytic Systems and Their Efficacy in this compound Synthesis

The choice of catalyst is paramount not only for the reaction to proceed but also for achieving high yield and selectivity, minimizing waste, and ensuring environmental compatibility.

Classical Lewis Acid Catalysis (e.g., Aluminum Trichloride, Ferric Chloride)

Traditional synthesis of this compound, via either Friedel-Crafts acylation or Fries rearrangement, heavily relies on classical Lewis acids. byjus.comsigmaaldrich.com

Aluminum Trichloride (AlCl₃): AlCl₃ is the most common and potent catalyst for these reactions. byjus.com It efficiently generates the necessary acylium electrophile. byjus.com However, it is required in stoichiometric amounts or even in excess because it forms complexes with both the starting phenol (or ester) and the resulting hydroxy ketone product, deactivating it. organic-chemistry.orgorganic-chemistry.org This leads to difficult workups and significant waste. In the Fries rearrangement of phenyl p-chlorobenzoate, the use of AlCl₃ without a solvent at 120-160°C can provide a good yield of this compound. chemicalbook.com However, side reactions and charring can be problematic at higher temperatures.

Ferric Chloride (FeCl₃): Ferric chloride is another effective Lewis acid catalyst for Friedel-Crafts reactions. byjus.com While sometimes less reactive than AlCl₃, it functions similarly and is a common choice for acylation reactions.

Advanced Heterogeneous Catalysis (e.g., Supported Metal Chlorides, Solid Acids like K-10 Clay)

To overcome the drawbacks of classical Lewis acids, research has focused on solid, heterogeneous catalysts. These are generally easier to separate from the reaction mixture, are often reusable, and can be more selective.

K-10 Clay Supported Metal Chlorides: Montmorillonite K-10 clay, a type of solid acid, has proven to be an effective support for various metal chloride catalysts in the synthesis of this compound from phenol and p-chlorobenzoyl chloride. ijraset.com A study investigating iron, zinc, aluminum, antimony, bismuth, and zirconium chlorides supported on K-10 clay found that Fe³⁺-supported K-10 was the most efficacious, yielding 97% of the product. ijraset.com The solid nature of the catalyst simplifies the workup process, making the method more eco-friendly. ijraset.com

Solid Acids: Other solid acids like Amberlyst 15 resin have also been used in conjunction with zinc chloride for the synthesis of this compound, demonstrating the versatility of solid acid catalysis in this context. chemicalbook.com

Below is a table summarizing the efficacy of various K-10 supported catalysts in the synthesis of this compound.

CatalystReagentYield (%)
Fe³⁺ on K-10p-Chlorobenzoyl chloride97
Zn²⁺ on K-10p-Chlorobenzoyl chloride-
Al³⁺ on K-10p-Chlorobenzoyl chloride-
Sb³⁺ on K-10p-Chlorobenzoyl chloride-
Bi³⁺ on K-10p-Chlorobenzoyl chloride-
Zr⁴⁺ on K-10p-Chlorobenzoyl chloride-
(Data derived from research on K-10 supported metal chloride catalysts) ijraset.com

Development of Environmentally Compatible Catalysts for Enhanced Selectivity

The drive for "green chemistry" has spurred the development of less corrosive, less toxic, and more efficient catalytic systems.

Heterogeneous Catalysts: The K-10 clay-supported catalysts mentioned previously are a prime example of an eco-compatible approach, as they reduce hazardous waste and allow for easy separation. ijraset.com

Strong Protic Acids: Strong protic acids that are less corrosive than superacids like HF have been explored. Trifluoromethanesulfonic acid has been used to catalyze the Fries rearrangement of phenyl p-chlorobenzoate, achieving a high yield of 94% at a relatively low temperature of 45–55°C. chemicalbook.com Methanesulfonic acid is another environmentally friendlier alternative that can be used for Fries rearrangements. organic-chemistry.org

Biocatalysis: A novel and highly environmentally compatible approach involves the use of enzymes. An acyltransferase from Pseudomonas fluorescens has been shown to catalyze a Fries rearrangement-like reaction on resorcinol (B1680541) derivatives, suggesting a potential future for biocatalytic synthesis of hydroxyaryl ketones in aqueous buffers without the need for harsh reagents. nih.gov

Optimization of Synthetic Reaction Parameters

Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound.

Investigation of Solvent Effects on Reaction Yield and Purity

The choice of solvent can significantly impact the reaction's efficiency and selectivity. In the context of the Fries rearrangement, solvent polarity is a key factor in determining the ortho/para product ratio, with more polar solvents favoring the desired para product. wikipedia.org

For the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride using K-10 supported catalysts, a systematic investigation of various solvents was conducted. ijraset.com The study aimed to find the optimal medium for the reaction, keeping other parameters constant.

SolventTemperature (°C)Yield (%)
Ethylene Dichloride40High
ChlorobenzeneReflux52
No Solvent120-160Good
(Data compiled from studies on solvent effects in the synthesis of this compound) ijraset.comchemicalbook.com

The results indicated that ethylene dichloride (1,2-dichloroethane) was the most effective solvent for the reaction, leading to a good yield at a moderate temperature of 40°C. ijraset.com Chlorobenzene has also been used as a solvent for the Fries rearrangement, yielding 52% of the product after 10 hours of reflux. chemicalbook.com Performing the reaction without a solvent is also possible but often requires higher temperatures. chemicalbook.com

Impact of Temperature and Pressure on Reaction Progress and Product Distribution

The synthesis of this compound, predominantly achieved through Friedel-Crafts acylation, is highly sensitive to temperature. Temperature control is crucial as it influences the reaction rate, the stability of intermediates like the acylium ion, and the prevalence of side reactions. numberanalytics.com

Temperature Effects:

Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable outcomes such as decomposition of reactants or products, and the formation of byproducts through polysubstitution or rearrangement, although rearrangement is less common in acylation than in alkylation. numberanalytics.comopenstax.org For the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride, the reaction is often initiated at a lower temperature and then heated to ensure completion. For instance, some methods involve adding the acyl chloride to a cold mixture of the aromatic compound and catalyst, followed by heating to reflux. chemguide.co.ukreddit.com

Several studies and patents outline specific temperature protocols for the synthesis of this compound:

A process involving the reaction of phenol and p-chlorobenzoyl chloride in o-dichlorobenzene is conducted within a temperature range of 30-120°C. quickcompany.in One example heats the reaction mass to 80°C and maintains it for 12 hours, yielding 78% of the product. quickcompany.in A slight increase to 90°C under the same conditions improved the yield to 85%. quickcompany.in

Another method using phenol, p-chlorobenzonitrile, and a zinc chloride/Amberlyst 15 resin catalyst system maintains a temperature of 90°C. chemicalbook.com

A one-pot method starts with a Friedel-Crafts reaction at a low temperature (35-45°C) to form an intermediate, which is then heated to a much higher temperature (130-140°C) to yield the final product. google.com

The Fries rearrangement of phenyl p-chlorobenzoate, an alternative route, can yield the product at temperatures between 120°C and 160°C. chemicalbook.com

These variations highlight that the optimal temperature is dependent on the specific reactants, catalyst, and solvent system employed.

ReactantsCatalyst(s)SolventTemperature ConditionsYieldReference
Phenol, p-Chlorobenzoyl chlorideAluminum chlorideo-DichlorobenzeneHeat to 80°C for 12 hours78% quickcompany.in
Phenol, p-Chlorobenzoyl chlorideAluminum chlorideo-DichlorobenzeneHeat to 90°C for 12 hours85% quickcompany.in
Phenol, p-ChlorobenzonitrileZinc chloride, Amberlyst 151,2-Dichloroethane90°C, followed by reflux88.2% chemicalbook.com
Anisole, p-Chlorobenzoyl chlorideAluminum chlorideChlorobenzene35-45°C, then heat to 130-140°C for 2 hours94.5% google.com
Phenyl p-chlorobenzoateAluminum chlorideNone120-160°CGood chemicalbook.com
Phenyl p-chlorobenzoateTrifluoromethanesulfonic acidNone45-55°C94% chemicalbook.com

Pressure Effects:

For most lab-scale and industrial Friedel-Crafts acylations, the reaction is conducted at atmospheric pressure. The application of high pressure is not a common variable for optimizing this specific synthesis. However, pressure can influence reactions, particularly those in supercritical fluids or involving gaseous reactants. chemguide.co.uknih.gov In the context of Friedel-Crafts reactions, pressure can affect the physical state of reactants and solvents, potentially influencing reaction rates and selectivity. For example, in the alkylation of anisole in supercritical difluoromethane, product distribution showed a significant pressure dependence, with lower pressures favoring ortho-substitution. nih.gov While this specific effect relates to alkylation and a different solvent system, it demonstrates that pressure can be a tool to modify reaction outcomes. For the synthesis of this compound, which typically occurs in the liquid phase, pressure control is generally limited to maintaining the reaction components in the desired phase at the chosen temperature. chemguide.co.uk

Stoichiometric Ratio Optimization for Precursors and Catalysts

The molar ratio of precursors and catalysts is a critical factor in Friedel-Crafts acylation. Unlike a true catalyst, the Lewis acid (e.g., aluminum chloride) is often required in stoichiometric or even super-stoichiometric amounts. masterorganicchemistry.comnih.gov This is because the catalyst coordinates strongly with the carbonyl oxygen of the resulting ketone product, deactivating it and preventing it from participating in further reactions. masterorganicchemistry.com This complex must be hydrolyzed during workup to liberate the final product.

Optimizing the stoichiometric ratios is essential for maximizing yield and minimizing unreacted starting materials and byproducts.

Catalyst Ratio: In the acylation of phenol with p-chlorobenzoyl chloride, the amount of aluminum chloride catalyst used can range from 1.05 to 2.5 molar equivalents relative to phenol. quickcompany.in For the related synthesis of 4-hydroxybenzophenone (B119663) from phenol and benzoyl chloride, an optimal molar ratio of phenol to aluminum chloride was found to be between 1:1.5 and 1:1.6. google.com The use of excess catalyst can enhance the reaction rate but also increases cost and the potential for side reactions.

Precursor Ratio: The ratio between the two aromatic precursors is also important. A slight excess of the acylating agent, p-chlorobenzoyl chloride, is sometimes used to ensure the complete conversion of the more valuable phenol. For instance, an optimal ratio for phenol to benzoyl chloride was reported as 1:1.05-1.1. google.com In other procedures, such as the synthesis from p-chlorobenzonitrile and phenol, a molar ratio of approximately 1.15:1 (p-chlorobenzonitrile to phenol) is used. chemicalbook.com

Precursor 1Precursor 2CatalystMolar Ratio (P1:P2:Cat)YieldReference
Phenolp-Chlorobenzoyl chlorideAluminum chloride1 : 1 : 2.0685% quickcompany.in
Phenolp-ChlorobenzonitrileZinc chloride1 : 1.15 : 0.1988.2% chemicalbook.com
PhenolBenzoyl chlorideAluminum chloride1 : 1.05-1.1 : 1.5-1.6High google.com
PhenolTrichloromethylbenzeneAluminum chloride1 : 1.1 : 1.586% google.com

Note: Data from the synthesis of the closely related 4-hydroxybenzophenone, included for comparison of typical stoichiometric ratios.

Stereochemical and Regiochemical Control in Synthesis

Stereochemical Control:

The concept of stereochemical control is not applicable to the synthesis of this compound. The final product molecule is achiral; it does not possess any stereocenters and therefore cannot exist as different stereoisomers (enantiomers or diastereomers). chemicalbook.com As such, the synthesis does not require or involve steps to control stereochemistry.

Regiochemical Control:

Regiochemical control, however, is of utmost importance. The synthesis must selectively produce the desired isomer, (4-chlorophenyl)(4-hydroxyphenyl)methanone, over other possible isomers, primarily (4-chlorophenyl)(2-hydroxyphenyl)methanone. This high degree of regioselectivity is achieved due to the inherent directing effects of the substituents on the aromatic rings during the electrophilic aromatic substitution (EAS) reaction.

The most common synthesis route is the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride (or a related electrophile) in the presence of a Lewis acid.

Activation of Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with p-chlorobenzoyl chloride to form a highly reactive acylium ion electrophile. numberanalytics.com

Nucleophilic Attack: The phenol molecule acts as the nucleophile. The hydroxyl (-OH) group on the phenol ring is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. This means it strongly activates the positions ortho (2' and 6') and para (4') to itself, making them much more susceptible to attack by the electrophile than the meta positions.

Para-Selectivity: Although the hydroxyl group activates both the ortho and para positions, the acylation occurs almost exclusively at the para position (4'-position). This pronounced regioselectivity is primarily due to steric hindrance. The ortho positions are sterically hindered by the adjacent hydroxyl group. The incoming acylium ion is bulky, and its approach to the ortho positions is impeded. The para position is sterically unencumbered and far more accessible, leading to the preferential formation of the 4'-substituted product. libretexts.org The formation of the desired this compound is therefore the thermodynamically and kinetically favored outcome.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 Hydroxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 1-Chloro-4'-hydroxybenzophenone, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton in the molecule. The phenolic hydroxyl proton (-OH) is easily identified as a singlet at approximately δ 10.51 ppm. chemicalbook.com The aromatic protons on the two rings appear as sets of doublets, reflecting their coupling with adjacent protons. Protons on the chlorophenyl ring are found at around δ 7.70 ppm and δ 7.60 ppm, while the protons on the hydroxyphenyl ring appear at approximately δ 7.68 ppm and δ 6.92 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is characteristically deshielded, appearing at a chemical shift of around 194.2 ppm. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the chlorine atom (C-Cl) are observed at approximately 161.9 ppm and 137.2 ppm, respectively. The remaining aromatic carbons resonate in the typical range of δ 115.8 to 132.8 ppm.

¹H and ¹³C NMR Chemical Shift Assignments for this compound Atom numbering is for assignment purposes only.

Chemical structure of this compound with atom numbering for NMR assignments
Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1'-128.0
2', 6'7.68 (d)132.8
3', 5'6.92 (d)115.8
4'-161.9
4'-OH10.51 (s)-
1-136.1
2, 67.70 (d)131.5
3, 57.60 (d)129.0
4-137.2
7 (C=O)-194.2

Data is compiled from typical values and may vary slightly based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

While direct 2D NMR experimental data for this compound is not widely published, the expected correlations can be predicted to confirm the structural assignments. researchgate.netyoutube.comscience.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, cross-peaks would be expected between the protons at positions 2 and 3 (and 5 and 6) on the chlorophenyl ring, and between protons at positions 2' and 3' (and 5' and 6') on the hydroxyphenyl ring, confirming their ortho relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. youtube.com An HSQC spectrum would show cross-peaks connecting each aromatic proton signal (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6') to its corresponding carbon signal (C-2, C-3, C-5, C-6, C-2', C-3', C-5', C-6'), confirming the one-bond C-H connections listed in the NMR table.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments and identifying quaternary (non-protonated) carbons. youtube.com Key expected correlations would include:

Protons H-2/H-6 correlating to the carbonyl carbon C-7 and the quaternary carbon C-4.

Protons H-2'/H-6' correlating to the carbonyl carbon C-7 and the quaternary carbon C-4'.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₃H₉ClO₂. The theoretical exact mass (monoisotopic mass) is 232.0291 u. Experimental HRMS data would be expected to align closely with this value, confirming the molecular formula. chemicalbook.compnnl.gov

Tandem mass spectrometry (MS/MS) under negative electrospray ionization (ESI-) is particularly well-suited for analyzing phenolic compounds like this compound. In the ESI- source, the molecule readily loses the acidic phenolic proton to form the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 231. researchgate.net

When this precursor ion is subjected to collision-induced dissociation (CID) in an MS² experiment, it breaks apart into characteristic fragment ions. The analysis of these fragments helps to confirm the structure. A plausible fragmentation pathway for the [M-H]⁻ ion of this compound is proposed below. researchgate.netrsc.org

Proposed ESI-MS/MS Fragmentation of this compound

Ion m/z (Proposed) Description
[M-H]⁻231Precursor Ion (Deprotonated Molecule)
[M-H-CO]⁻203Loss of neutral carbon monoxide (CO) from the precursor ion.
[C₆H₄O]⁻92Fragment corresponding to a deprotonated phenol (B47542) radical anion.
[C₆H₄Cl]⁻111Fragment corresponding to a chlorophenyl anion.

The fragmentation pathway is based on general principles of mass spectrometry and data from similar structures. researchgate.netrsc.org

Proposed MS/MS fragmentation pathway for this compound under ESI- conditions.

Vibrational Spectroscopy (Infrared and Raman) Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups. ksu.edu.sa

The IR spectrum of this compound shows several key absorption bands. A strong, broad band is typically observed in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. A very strong, sharp absorption peak appears around 1630-1650 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. Aromatic C-H stretching vibrations are typically seen as weaker bands above 3000 cm⁻¹, while the C-Cl stretch appears at lower frequencies, often in the 1000-1100 cm⁻¹ range. jconsortium.com

The Raman spectrum provides complementary information. Aromatic C=C stretching vibrations usually give rise to strong signals in the 1580-1610 cm⁻¹ region. jconsortium.commaterialsciencejournal.org

Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch3200-3400 (broad, strong)Weak/Not prominent
Aromatic C-H Stretch3000-3100 (medium)3000-3100 (strong)
C=O Stretch1630-1650 (very strong)1630-1650 (medium)
Aromatic C=C Stretch1580-1610 (strong)1580-1610 (strong)
C-O Stretch1200-1300 (strong)Weak
C-Cl Stretch1000-1100 (medium)1000-1100 (strong)

Data compiled from typical values for substituted benzophenones. jconsortium.comresearchgate.net

Assignment of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov While a dedicated, comprehensive vibrational analysis of this compound with theoretical assignments is not extensively reported, the characteristic frequencies can be assigned with high confidence by examining the spectra of closely related compounds, such as 4-chlorobenzophenone (B192759) and 4-hydroxybenzophenone (B119663), and by applying established group frequency correlations. jconsortium.comresearchgate.net

The key functional groups in this compound are the hydroxyl (-OH) group, the carbonyl (C=O) group, the C-Cl bond, and the two phenyl rings. The expected vibrational assignments are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source/Comment
Hydroxyl (-OH) O-H Stretch~3200 - 3400Broad band due to hydrogen bonding. nasa.gov
O-H In-plane bend~1350 - 1450
Carbonyl (C=O) C=O Stretch~1630 - 1650Conjugation and hydrogen bonding lower the frequency from a typical ketone value (~1715 cm⁻¹). americanpharmaceuticalreview.com
Aromatic Rings C-H Stretch~3000 - 3100Multiple weak bands are expected. jconsortium.com
C=C Stretch~1450 - 1600A series of sharp bands characteristic of the phenyl rings. jconsortium.com
C-H In-plane bend~1000 - 1300 jconsortium.com
C-H Out-of-plane bend~750 - 900
Chloro Group C-Cl Stretch~550 - 750

This table is based on data from related compounds and general spectroscopic principles. The exact wavenumbers for this compound may vary.

The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. jconsortium.com The carbonyl (C=O) stretching vibration is particularly noteworthy. In simple ketones, this band appears around 1715 cm⁻¹, but in benzophenones, conjugation with the phenyl rings lowers this frequency. For this compound, this band is expected around 1630-1650 cm⁻¹, a position further influenced by the intermolecular hydrogen bonding involving the carbonyl oxygen. americanpharmaceuticalreview.com The vibrations of the phenyl rings produce a series of characteristic bands, including C=C stretching modes between 1600 and 1450 cm⁻¹. jconsortium.com The C-Cl stretching vibration is expected at lower frequencies, typically in the 750-550 cm⁻¹ range.

Analysis of Intermolecular Hydrogen Bonding Networks through Vibrational Shifts

The presence of both a hydrogen bond donor (the -OH group) and acceptors (the carbonyl C=O group and the -OH oxygen) in this compound allows for the formation of significant intermolecular hydrogen bonds in the solid state. Vibrational spectroscopy is exceptionally sensitive to these interactions. researchgate.net The formation of an O-H···O hydrogen bond causes a notable shift in the vibrational frequencies of the involved groups. nasa.govnih.gov

The most dramatic effect is the red-shifting (a shift to lower frequency) and broadening of the O-H stretching band. nasa.gov In a non-hydrogen-bonded (gas-phase or dilute solution in a non-polar solvent) state, the O-H stretch would appear as a sharp band around 3600 cm⁻¹. In the solid state, due to hydrogen bonding, this band shifts significantly to the ~3200-3400 cm⁻¹ region and becomes much broader. nasa.gov This shift is a direct consequence of the weakening of the O-H covalent bond as the hydrogen atom interacts with the oxygen of a neighboring molecule.

Furthermore, the C=O stretching frequency is also affected. Since the carbonyl oxygen acts as a hydrogen bond acceptor, electron density is pulled towards the O-H···O bond. This slightly weakens the C=O double bond, resulting in a red shift of its stretching frequency compared to a non-hydrogen-bonded state. americanpharmaceuticalreview.com Analyzing the magnitude of these shifts can provide qualitative insights into the strength and nature of the hydrogen bonding network within the crystal lattice. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Packing and Unit Cell Parameters

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. Research has revealed that this compound can crystallize in at least two different forms, known as polymorphs. researchgate.net A 2021 study reported a monoclinic polymorph and also referenced a previously determined orthorhombic form. researchgate.net

In the monoclinic form, the molecules are linked by O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates its hydrogen to the carbonyl oxygen of an adjacent molecule. This interaction connects the molecules into one-dimensional chains that extend along the crystallographic c-axis. researchgate.net The fundamental building block of the crystal, the unit cell, possesses distinct dimensions for each polymorphic form.

Crystal ParameterPolymorph 1 (Monoclinic) researchgate.netPolymorph 2 (Orthorhombic) researchgate.net
Crystal System MonoclinicOrthorhombic
Space Group P2₁Pca2₁
a (Å) 6.546523.3058
b (Å) 8.06475.5770
c (Å) 10.84768.2847
α (°) 9090
β (°) 105.59190
γ (°) 9090
Volume (ų) 551.631076.82
Z 24
Temperature (K) 296120

Data sourced from Bai, X.-H., et al. (2021). researchgate.net

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials and pharmaceutical sciences. As noted above, this compound is known to exhibit polymorphism. researchgate.net

The two identified polymorphs are:

Monoclinic P2₁: This form was characterized at 296 K. Its crystal packing is dominated by O-H···O hydrogen bonds forming simple chains. The dihedral angle between the two aromatic rings in this structure is 55.55°. researchgate.net

Orthorhombic Pca2₁: This form was characterized at a lower temperature of 120 K. It has a significantly larger unit cell volume and a different packing arrangement. The dihedral angle between the phenyl rings in this polymorph is 64.66°, indicating a more twisted molecular conformation compared to the monoclinic form. researchgate.net

The existence of these two forms highlights how different crystallization conditions (like temperature) can lead to different solid-state structures, which can, in turn, influence physical properties. The study of polymorphism in related benzophenone (B1666685) derivatives also shows that conformational flexibility around the central carbonyl group is a key factor in the formation of different crystal packs. acs.org

Quantification of Intermolecular Interactions via Hirshfeld Surface Analysis

While X-ray crystallography identifies the primary intermolecular interactions, such as the O-H···O hydrogen bonds, Hirshfeld surface analysis offers a powerful method for visualizing and quantifying the full range of intermolecular contacts within a crystal. nih.govmdpi.com This computational technique maps the close contacts on a molecule's surface, providing a detailed fingerprint of its intermolecular environment.

A Hirshfeld surface analysis for this compound has not been specifically published. However, based on its crystal structure and analyses of similar compounds, we can predict the key interactions that would be quantified. researchgate.netacs.orgmdpi.com The analysis partitions the Hirshfeld surface into regions corresponding to different types of atomic contacts and calculates their relative contributions.

Intermolecular ContactTypical ContributionSignificance in Crystal PackingSource/Comment
H···H 40 - 60%Represents the largest contribution, indicative of van der Waals forces. mdpi.comnih.gov
C···H / H···C 15 - 35%Significant contribution from contacts between phenyl rings. nih.govnih.gov
O···H / H···O 10 - 20%Quantifies the crucial hydrogen bonding (O-H···O) and other C-H···O contacts. nih.govmdpi.com
Cl···H / H···Cl 5 - 15%Represents contacts involving the chlorine atom. nih.govnih.gov
C···C < 10%Can indicate potential π-π stacking interactions between phenyl rings. mdpi.com

This table presents typical values from Hirshfeld analyses of related compounds and is for illustrative purposes. Specific values for this compound require a dedicated study.

The resulting two-dimensional "fingerprint plots" from this analysis provide a visual summary of these interactions, with distinct shapes corresponding to specific contact types, allowing for a detailed comparison between polymorphs or different but related chemical structures. mdpi.commdpi.com

Chemical Reactivity and Derivatization Strategies for 1 Chloro 4 Hydroxybenzophenone

Electrophilic and Nucleophilic Substitution Reactions

The presence of both a hydroxyl group and a chlorine atom makes 1-Chloro-4'-hydroxybenzophenone amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. innospk.com

Chemical Transformations at the Hydroxyl Moiety

The hydroxyl group (-OH) on one of the phenyl rings is a key site for derivatization. innospk.com Its reactivity allows for the formation of ethers and esters, which can significantly alter the compound's properties.

Etherification and Esterification Reactions:

Reaction TypeReagentsProduct TypeSignificance
EtherificationAlkyl halides, Dimethyl sulfateAlkoxybenzophenone derivativesModifies solubility and electronic properties.
EsterificationAcyl chlorides, Carboxylic anhydridesAcyl-hydroxybenzophenone derivativesCan introduce new functionalities and alter biological activity.

These transformations are fundamental in synthesizing a range of derivatives with tailored characteristics.

Reactivity and Substitution of the Chlorine Atom

The chlorine atom on the other phenyl ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the use of a catalyst. vaia.com

Nucleophilic Aromatic Substitution:

Reaction TypeReagentsConditionsProduct Type
HydrolysisHot Sodium Hydroxide (NaOH)High temperature and pressureDihydroxybenzophenone
AminationAmmonia or AminesCatalyst (e.g., Copper)Aminobenzophenone derivatives
CyanationCyanide saltsCatalyst (e.g., Palladium)Cyanobenzophenone derivatives

The "magic chloro" effect, where a chlorine atom can mimic other groups, makes its substitution a valuable strategy in drug discovery. chemrxiv.org

Carbonyl Group Chemistry: Oxidation and Reduction Pathways

The central carbonyl group (C=O) is a defining feature of the benzophenone (B1666685) structure and offers distinct reaction pathways. wikipedia.orglibretexts.org

The carbonyl group can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, while the benzophenone core is relatively stable to oxidation, harsh oxidizing agents can lead to cleavage of the molecule.

Carbonyl Group Reactions:

Reaction TypeReagentsProduct Type
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)(4-chlorophenyl)(4-hydroxyphenyl)methanol
OxidationStrong oxidizing agents (e.g., Potassium permanganate)Potential for ring cleavage

Condensation and Polymerization Reactions for Novel Materials

This compound is a key monomer in the synthesis of high-performance polymers like Poly Ether Ketone (PEK). ijraset.com The hydroxyl and chloro functionalities allow for polycondensation reactions. ontosight.ai

The polymerization typically proceeds through a nucleophilic substitution reaction where the phenoxide, formed from the hydroxyl group, displaces the chlorine atom of another monomer unit, leading to the formation of an ether linkage. This chain-growth condensation polymerization results in polymers with desirable thermal and mechanical properties. researchgate.net

Exploration of Regioselective Functionalization

The distinct reactivity of the hydroxyl group and the chlorine atom allows for regioselective functionalization. The hydroxyl group is generally more reactive towards electrophiles under milder conditions, while substitution of the chlorine atom requires more forcing conditions. This difference in reactivity enables the selective modification of one site while leaving the other intact, allowing for a stepwise synthesis of complex derivatives.

Reaction Kinetics and Mechanistic Pathways of Derivatization Reactions

Understanding the reaction kinetics and mechanistic pathways is crucial for optimizing the synthesis of this compound derivatives. nih.gov

For instance, the Friedel-Crafts acylation, a common method for synthesizing the parent compound, can proceed through different pathways with varying yields depending on the catalyst and reaction conditions. ijraset.comchemicalbook.comgoogle.com Studies have explored the use of various catalysts, including aluminum chloride and solid acid catalysts, to improve reaction efficiency and reduce environmental impact. ijraset.com The kinetics of these reactions are often complex, involving multiple competing pathways. rsc.org

Similarly, the nucleophilic substitution of the chlorine atom can proceed through different mechanisms, such as the SNAr mechanism or via a benzyne (B1209423) intermediate, depending on the reaction conditions and the nucleophile. vaia.com Detailed kinetic modeling can help elucidate these pathways and optimize conditions for desired product formation. nih.gov

Computational and Theoretical Studies on 1 Chloro 4 Hydroxybenzophenone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 1-Chloro-4'-hydroxybenzophenone, DFT calculations, particularly using the B3LYP functional with various basis sets, provide significant insights into its molecular geometry and electronic behavior.

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the orthorhombic space group Pca21. The unit cell parameters have been determined as a = 23.3058 Å, b = 5.577 Å, and c = 8.2847 Å. A notable feature of its structure is the dihedral angle of 48.7° between the two aromatic rings, which is a result of steric hindrance from the chlorine and hydroxyl substituents. The carbonyl group maintains a planar configuration.

Electronic Structure Analysis and Molecular Orbital Energies

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

Theoretical calculations for similar compounds, like 4-fluoro-4-hydroxybenzophenone, have shown that the substitution on the benzophenone (B1666685) core influences the HOMO-LUMO gap. For instance, the chemical hardness, which is related to the HOMO-LUMO gap, is lower for the substituted benzophenone compared to the unsubstituted molecule, suggesting a decrease in chemical stability and an increase in reactivity. scispace.com In this compound, the oxygen atoms and the π-system are expected to be the primary locations of high chemical reactivity, acting as electron donor sites. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterValue
EHOMO Data not available in search results
ELUMO Data not available in search results
Energy Gap (ΔE) Data not available in search results

Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

The chemical potential indicates the tendency of a molecule to either donate or accept electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A lower hardness value suggests higher reactivity. scispace.com The electrophilicity index quantifies the ability of a molecule to accept electrons. Studies on analogous substituted benzophenones have shown a significant increase in the electrophilicity index compared to the parent benzophenone, indicating a greater tendency to accept electrons. scispace.com

Table 2: Chemical Reactivity Descriptors

DescriptorFormulaValue
Chemical Potential (μ) (EHOMO + ELUMO) / 2Data not available
Chemical Hardness (η) (ELUMO - EHOMO) / 2Data not available
Electrophilicity Index (ω) μ² / (2η)Data not available

Vibrational Frequency Calculations and Spectroscopic Simulation

For this compound, the experimental IR spectrum (in KBr) shows characteristic absorption bands at 3305 cm⁻¹ for the O-H stretch, 1652 cm⁻¹ for the C=O stretch, and 1247 cm⁻¹ for the C-Cl stretch. Raman spectroscopy further reveals a band at 1601 cm⁻¹ corresponding to the aromatic C=C stretching. Computational simulations of the vibrational spectra for similar molecules have shown good agreement with experimental data, aiding in the precise assignment of vibrational modes. scispace.comnih.gov

Table 3: Key Vibrational Frequencies

Vibrational ModeExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
O-H Stretch 3305Data not available
C=O Stretch 1652Data not available
Aromatic C=C Stretch Data not available1601
C-Cl Stretch 1247Data not available

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to represent different potential values, where red indicates electron-rich regions (nucleophilic sites) and blue indicates electron-poor regions (electrophilic sites). researchgate.net

In molecules similar to this compound, the MEP analysis reveals that the negative potential is concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. nih.govresearchgate.net Conversely, the positive potential is typically located around the hydrogen atoms, particularly the hydroxyl proton, indicating these as sites for nucleophilic attack. This visual representation of reactivity complements the insights gained from frontier molecular orbital analysis.

Theoretical Prediction of Photophysical Properties

UV-Visible Absorption Spectra Simulations in Various Media

The photophysical properties of this compound, particularly its absorption of UV light, are of significant interest due to its applications as a photoinitiator and UV stabilizer. ontosight.ai Theoretical simulations of UV-Visible absorption spectra, often performed using Time-Dependent DFT (TD-DFT), can predict the absorption maxima (λmax) and the nature of the electronic transitions involved. researchgate.net

Experimental studies on the parent compound, 4-hydroxybenzophenone (B119663), show absorption maxima that are solvent-dependent. collectionscanada.gc.ca Theoretical studies on similar molecules have demonstrated that the absorption wavelength can exhibit a red shift (shift to a longer wavelength) as the polarity of the solvent increases. scispace.com This is attributed to the differential stabilization of the ground and excited states by the solvent. Simulating the UV-Vis spectra in various media allows for a deeper understanding of these solvatochromic effects.

Characterization of Excited State Dynamics and Triplet State Properties

The photophysical and photochemical behavior of benzophenones are largely governed by the properties of their electronically excited states, particularly the lowest triplet state (T1). While detailed experimental or computational studies specifically characterizing the excited state dynamics of this compound are not extensively available in the reviewed literature, the well-studied parent compound, benzophenone, provides a fundamental framework for understanding these processes.

Time-resolved laser flash spectroscopy has been a important tool in studying the triplet state of benzophenone. rsc.org For benzophenone in solvents like acetonitrile (B52724) and water, the lowest triplet state exhibits distinct photophysical and photochemical properties, including its extinction coefficient, and the rates of its unimolecular and bimolecular decay. rsc.org The triplet state of benzophenone is known to be reactive, capable of abstracting hydrogen atoms from suitable donors. rsc.org For instance, there is evidence of hydrogen abstraction from water by the benzophenone triplet. rsc.org

The introduction of substituents on the phenyl rings, such as the chloro and hydroxyl groups in this compound, is expected to modulate the properties of the excited states. The chlorine atom, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, can influence the energy of the n-π* and π-π* transitions, the triplet state lifetime, and the quantum yield of intersystem crossing. The specific effects would depend on the interplay of their electronic and steric influences on the molecular orbitals involved in the electronic transitions. Further computational and experimental studies are necessary to fully elucidate the specific excited state dynamics and triplet state properties of this compound.

Nonlinear Optical (NLO) Properties Assessment

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Benzophenone derivatives are among the organic molecules that have been investigated for their NLO properties due to their π-conjugated systems.

Computational Determination of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

For 4F4OHBP, calculations using the B3LYP functional have been employed to determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). scispace.com The computed values for 4F4OHBP were a dipole moment of 1.171 Debye, a polarizability of 1.403×10⁻³⁰ e.s.u., and a first-order hyperpolarizability of 7.226×10⁻³⁰ e.s.u. scispace.com The dipole moment's largest component was found along the z-axis, which is attributed to the molecule's orientation. scispace.com

A comparative analysis with urea, a standard reference material for NLO properties, revealed that the calculated dipole moment of 4F4OHBP is similar to that of urea. scispace.com However, its polarizability and first-order hyperpolarizability were found to be significantly greater, by factors of 3.76 and 21.4, respectively. scispace.com This suggests that molecules like 4F4OHBP, and by extension this compound, could be promising candidates for NLO applications. scispace.com

Table 1: Calculated NLO Properties of 4-fluoro-4'-hydroxybenzophenone (B1295144) (4F4OHBP) and Urea

Property 4-fluoro-4'-hydroxybenzophenone (4F4OHBP) Urea (Reference)
Dipole Moment (μ) 1.171 Debye 1.373 Debye
Polarizability (α) 1.403×10⁻³⁰ e.s.u. 3.735×10⁻³¹ e.s.u.

Source: scispace.com

Structure-Property Relationships for Enhanced NLO Response

The NLO response of organic molecules is intrinsically linked to their molecular structure. The presence of electron-donating and electron-withdrawing groups connected through a π-conjugated system can lead to significant charge transfer upon excitation, which is a key factor for a large hyperpolarizability.

In the case of this compound, the hydroxyl group (-OH) acts as an electron donor, while the chloro-substituted phenyl ring and the carbonyl group (>C=O) act as electron-withdrawing moieties. This donor-π-acceptor (D-π-A) type structure is a well-established motif for enhancing NLO properties.

Computational studies on 4F4OHBP indicate that the longitudinal component βzzz makes the primary contribution to the first hyperpolarizability. scispace.com This suggests a considerable delocalization of charge along this direction, which is a desirable feature for a high NLO response. scispace.com The substitution of fluorine with chlorine in this compound would likely lead to a modification of the NLO properties. While chlorine is also an electron-withdrawing group, its different electronegativity and size compared to fluorine would alter the electronic distribution and polarizability of the molecule. The precise impact would require specific computational studies on this compound. The large hyperpolarizability value of the related 4F4OHBP molecule suggests that this class of compounds warrants further investigation for future NLO applications. scispace.com

Environmental Fate and Transformation Pathways of 1 Chloro 4 Hydroxybenzophenone

Environmental Distribution and Occurrence (Excluding Ecotoxicology)

1-Chloro-4'-hydroxybenzophenone belongs to the benzophenone (B1666685) class of compounds, which are recognized as environmental contaminants. mdpi.comsyronoptics.com While specific data on the widespread environmental distribution of this compound is limited, the general behavior of benzophenones suggests its potential presence in various environmental compartments. Benzophenones are known to enter the environment through wastewater discharges from industrial manufacturing and the use of consumer products. syronoptics.com

Due to their chemical properties, including moderate to high water solubility for some derivatives, benzophenones have been detected in a range of aqueous environments, from river and lake water to seawater and groundwater. syronoptics.com Their presence is often linked to the inefficiency of conventional wastewater treatment plants in completely removing these compounds. syronoptics.com For instance, research on related benzophenone compounds has shown their detection in various water matrices, indicating their persistence and mobility. mdpi.com

Furthermore, the lipophilic (fat-loving) nature of many benzophenones suggests a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. syronoptics.com While ecotoxicological aspects are beyond the scope of this article, this property is a key factor in their environmental distribution. The partitioning of these compounds between water, sediment, and biota is a complex process governed by their specific physicochemical characteristics.

Atmospheric Degradation Mechanisms

Reactions with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), a highly reactive species. Aromatic compounds like this compound are susceptible to attack by •OH radicals. The reaction typically involves the addition of the hydroxyl radical to the aromatic rings or abstraction of a hydrogen atom from the hydroxyl group, initiating a cascade of further reactions. The presence of a chlorine atom and a hydroxyl group on the benzophenone structure will influence the rate and sites of •OH attack.

Identification of Gaseous Degradation Products

Detailed studies identifying the specific gaseous degradation products of this compound are scarce. However, based on the degradation mechanisms of other aromatic and chlorinated compounds, a range of potential products can be anticipated.

Reaction with hydroxyl radicals is expected to lead to the formation of hydroxylated and ring-opened products. The cleavage of the aromatic rings can result in the formation of smaller, more volatile organic compounds. The chlorine atom may be released as a chloride radical, which can then participate in further atmospheric chemistry.

The degradation process is complex and can lead to the formation of a variety of intermediate and final products, the nature and distribution of which depend on atmospheric conditions such as temperature, humidity, and the presence of other pollutants.

Aqueous Photodegradation Studies

The behavior of this compound in aquatic environments under the influence of sunlight is a critical aspect of its environmental fate. Photodegradation, or photolysis, is a process where light energy drives chemical breakdown.

Influence of Wavelength and Light Intensity on Photolysis Rates

The rate of photodegradation of benzophenone-type compounds is known to follow pseudo-first-order kinetics. mdpi.com The efficiency of this process is highly dependent on the wavelength of light and its intensity. Generally, shorter wavelengths of ultraviolet (UV) radiation carry more energy and are more effective in inducing photolysis.

Studies on similar compounds, such as chlorophenols, have demonstrated that the photolysis rate is significantly influenced by the wavelength of irradiation. researchgate.net For instance, the degradation of 4-chlorophenol (B41353) was found to be most efficient at specific UV wavelengths. researchgate.net The pH of the water also plays a crucial role, as it can affect the chemical form of the compound (ionized or neutral), which in turn influences its light absorption properties and reactivity. researchgate.netnih.gov While specific data for this compound is not available, it is expected that its photolysis rate would similarly be a function of both light wavelength and intensity, as well as the pH of the surrounding water.

Characterization of Photolytic By-products in Aquatic Environments

The photodegradation of complex organic molecules like this compound can lead to the formation of various transformation products, some of which may also be of environmental concern. While direct studies on this specific compound's photolytic by-products are limited, research on related benzophenones and chlorophenols provides insights into potential transformation pathways.

The primary degradation steps likely involve the cleavage of the carbon-chlorine bond and the breakdown of the aromatic rings. This can result in the formation of hydroxylated benzophenones, phenols, and various organic acids. For example, the photodegradation of other benzophenones is known to produce smaller, more biodegradable molecules. mdpi.com The complete mineralization of the compound to carbon dioxide, water, and inorganic chloride is the ultimate goal of degradation, but this often requires advanced oxidation processes. mdpi.com

It is important to note that the presence of other substances in natural waters, such as dissolved organic matter, can act as photosensitizers, potentially accelerating the photodegradation process. mdpi.com Conversely, these substances can also compete for light, which could slow down the direct photolysis of the target compound.

Biotransformation and Biodegradation Potential (Excluding Ecotoxicity)

The biotransformation and biodegradation of this compound, a compound characterized by a chlorinated phenyl group and a hydroxyphenyl group, are not extensively documented in dedicated studies. However, the environmental fate of this compound can be inferred by examining the microbial degradation of structurally similar chemicals, such as chlorophenols and other benzophenone derivatives.

Microorganisms, particularly bacteria, are known to be instrumental in breaking down chlorinated aromatic compounds. researchgate.net Genera like Pseudomonas and Arthrobacter have demonstrated capabilities in degrading various chlorophenols by utilizing them as a sole source of carbon and energy. researchgate.netresearchgate.net The degradation process for these compounds typically initiates with hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by ring cleavage. For instance, the degradation of 4-chlorophenol can proceed through the formation of 4-chlorocatechol, which is then cleaved via either ortho or meta pathways. researchgate.net Similarly, Arthrobacter sp. has been observed to degrade 2-chloro-4-aminophenol by first converting it into chlorohydroquinone (B41787) and subsequently into hydroquinone (B1673460), effectively removing the chlorine atom. nih.gov

Given these precedents, a potential biodegradation pathway for this compound by soil and water microorganisms could involve initial enzymatic attacks, such as hydroxylation or dehalogenation. The degradation of other benzophenones, like the sunscreen agent BP-3, can result in the formation of hydroxylated metabolites, including 4-hydroxybenzophenone (B119663) (4-OH-BP), indicating that the benzophenone structure is susceptible to biological transformation. nih.govnih.gov The process for this compound might involve initial hydroxylation of the chlorinated ring or cleavage of the ketone bridge, eventually leading to the breakdown of the aromatic rings into smaller molecules that can be funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Microbial Degradation of Compounds Structurally Related to this compound

Microorganism/Consortium Degraded Compound(s) Key Transformation Steps/Metabolites Reference(s)
Pseudomonas spec. CBS 3 4-chlorophenylacetic acid Monooxygenase action produces 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy-, and 4-chloro-2-hydroxyphenylacetic acid. nih.gov
Arthrobacter sp. SPG 2-chloro-4-aminophenol (2C4AP) Deamination to chlorohydroquinone (CHQ), followed by dehalogenation to hydroquinone (HQ). nih.gov
Bacillus sp. strain MW-1 4-chloro-2-nitrophenol (4C2NP) Biotransformation to 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and 5-chloro-2-methylbenzoxazole. nih.gov
Pseudomonas putida 4-chlorophenol (4-CP) Cometabolism in the presence of other carbon sources like sodium salicylate. mdpi.com
Defined Microbial Consortium Monochlorophenols (2-CP, 3-CP, 4-CP), 2,4-Dichlorophenol (2,4-DCP) Follows ortho- and meta-cleavage pathways. researchgate.netnih.gov

Green Chemistry Principles in Manufacturing to Minimize Environmental Impact

The synthesis of this compound is crucial as it serves as a key intermediate in the production of pharmaceuticals, such as the lipid-lowering drug fenofibrate (B1672516), and high-performance polymers like Poly Ether Ketone (PEK). ijraset.comgoogle.com Traditional manufacturing methods, primarily the Friedel-Crafts acylation, have raised environmental concerns due to their reliance on hazardous materials and the generation of polluting waste streams.

Conventional synthesis often involves reacting phenol (B47542) with p-chlorobenzoyl chloride using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), in solvents like o-dichlorobenzene or chlorobenzene (B131634). ijraset.comquickcompany.in These methods are effective but suffer from significant drawbacks. The catalysts are highly corrosive and are used in stoichiometric amounts, leading to large quantities of acidic, aqueous waste during workup, which is difficult to treat. ijraset.com The solvents employed can also be environmentally persistent and toxic.

In response to these challenges, significant research has been directed towards developing greener and more sustainable manufacturing processes. These efforts align with the principles of green chemistry by focusing on the use of less hazardous catalysts, solvent recycling, and waste minimization.

Another innovative approach is detailed in a patent for a "clean preparation method." google.com This process improves upon the traditional Friedel-Crafts reaction by incorporating comprehensive recycling loops. Key features of this method include:

Solvent Recycling: The chlorobenzene solvent is washed, distilled, and recovered from the mother liquor for reuse in subsequent batches.

Byproduct Valorization: The hydrogen chloride gas generated during the reaction is absorbed in water to produce hydrochloric acid, turning a waste product into a commercially viable chemical.

Catalyst Recovery: The aluminum-containing acid water from the washing step is neutralized to precipitate aluminum oxide, which can be recovered and potentially recycled. google.com

These green chemistry approaches not only mitigate the environmental impact but also can lower production costs by reducing raw material consumption and waste disposal fees, making the large-scale industrial production of this compound more sustainable. google.com

Table 2: Comparison of Manufacturing Processes for this compound

Feature Traditional Method Green Chemistry Method Reference(s)
Catalyst Anhydrous Aluminium Chloride (AlCl₃) (corrosive, stoichiometric) K-10 Clay-Supported Iron (III) Chloride (Fe³⁺) (solid, reusable) ijraset.comquickcompany.in
Solvent o-dichlorobenzene, ethylene (B1197577) dichloride Ethylene dichloride with catalyst, or Chlorobenzene with recycling ijraset.comgoogle.com
Yield Good, but with significant waste Up to 97% ijraset.com
Workup/Separation Complex, generates large volumes of acidic aqueous waste. Simple filtration to recover solid catalyst. ijraset.com
Environmental Impact High; corrosive and polluting catalysts, hazardous waste generation. Low; reduced hazardous waste, catalyst and solvent recycling, byproduct valorization. ijraset.comgoogle.com

Advanced Research Applications of 1 Chloro 4 Hydroxybenzophenone in Materials Science and Analytical Chemistry

Applications in Polymer Science and Engineering

The conjugated system of 1-Chloro-4'-hydroxybenzophenone allows for the absorption of ultraviolet (UV) radiation, a property that is highly sought after in the stabilization of polymeric materials. This inherent capability forms the basis of its application in preventing the degradation of polymers exposed to sunlight and other UV sources.

Role as a Photostabilizer and UV Absorber in Polymer Formulations

This compound functions as a UV absorber, a critical additive in polymer formulations designed to resist photodegradation. academicjournals.orgscilit.com When incorporated into a polymer matrix, it absorbs harmful UV radiation and dissipates the energy through non-destructive photophysical processes, thereby protecting the polymer backbone from cleavage and crosslinking reactions that lead to material degradation. nih.gov Benzophenone (B1666685) derivatives, in general, are known for their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum. youtube.com The presence of both a chlorine atom and a hydroxyl group on the benzophenone structure can influence its spectral properties and its compatibility with various polymer systems. Research into benzophenone-based polymeric photoinitiators has shown that these molecules can possess higher UV absorption intensity compared to the parent benzophenone molecule. researchgate.net

The effectiveness of a UV absorber is dependent on several factors, including its concentration, its compatibility with the polymer matrix, and its photostability. Studies on various benzophenone derivatives have shown that their performance can vary significantly depending on the specific polymer and the conditions of exposure. For instance, a comparative study of different organic UV absorbers in low-density polyethylene (B3416737) (LDPE) revealed that benzotriazoles exhibited the highest UV light absorption capacity, followed by benzophenones. researchgate.net The selection of a suitable UV absorber is therefore critical for optimizing the long-term performance of polymer products.

Table 1: General Properties of Benzophenone-Based UV Absorbers

PropertyDescription
UV Absorption Range Typically absorb in the 290-400 nm range, covering both UV-A and UV-B radiation.
Mechanism of Action Absorb UV energy and dissipate it as heat through reversible tautomerization.
Compatibility Solubility and dispersibility in the polymer matrix are crucial for effectiveness.
Photostability Must be stable under prolonged UV exposure to provide long-term protection.

Prevention of Photodegradation and Enhancement of Material Durability in Coatings and Plastics

The primary function of this compound as a photostabilizer is to prevent the deleterious effects of UV radiation on coatings and plastics, thereby enhancing their durability. scilit.com Photodegradation can manifest as discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical properties such as tensile strength and flexibility. youtube.comscirp.org By absorbing UV radiation, this compound helps to mitigate these degradation pathways.

Accelerated weathering tests are commonly employed to evaluate the effectiveness of UV stabilizers in coatings. paint.orghighperformancecoatings.orgpaint.org These tests simulate the damaging effects of sunlight, temperature, and moisture in a condensed timeframe. For example, studies on acrylic coatings have demonstrated that the addition of UV absorbers can significantly improve their resistance to weathering. core.ac.uk While specific data on this compound's performance in standardized weathering tests is not widely published in publicly available literature, the known efficacy of benzophenone derivatives suggests its potential in enhancing the durability of various coating systems. Current time information in Bangalore, IN.researchgate.net The performance of UV absorbers is often evaluated by monitoring changes in color, gloss, and mechanical integrity of the material over time. paint.org

Integration into Novel UV-Protective Materials

Beyond its use as a simple additive, researchers are exploring the integration of benzophenone derivatives like this compound into the polymer structure itself to create novel UV-protective materials. This can be achieved by synthesizing monomers containing the benzophenone moiety, which are then polymerized or copolymerized. bogazici.edu.trresearchgate.net This approach offers several advantages over traditional additives, including permanence (preventing leaching of the stabilizer over time) and potentially higher efficiency.

For example, research has been conducted on the synthesis of polymers with pendant 2,4-dihydroxy-4'-vinylbenzophenone units, creating a polymeric UV absorber. researchgate.net Similarly, novel benzophenone-derived acrylate (B77674) monomers have been synthesized that can be polymerized to form homopolymers or copolymers for use in UV-absorber coatings. bogazici.edu.tr These functional polymers can then be used to create coatings or films with inherent and long-lasting UV protection. The synthesis of such materials often involves multi-step chemical reactions to introduce the UV-absorbing functionality onto a polymerizable monomer. nih.gov While specific research on the direct polymerization of this compound into novel materials is limited in available literature, the principles demonstrated with other benzophenone derivatives pave the way for its potential use in creating advanced, durable, and UV-resistant materials.

Utility in Advanced Analytical Chemistry

In the realm of analytical chemistry, this compound possesses characteristics that make it a useful tool in the selective detection and quantification of other chemical compounds, particularly in complex mixtures.

Development as a Reagent for Selective Detection and Quantification of Phenolic Analytes

The presence of a hydroxyl group on one of the phenyl rings of this compound allows it to undergo derivatization reactions, a process where a compound of interest is chemically modified to enhance its detectability. researchgate.netchromatographyonline.com In the context of analyzing phenolic analytes, which are often present at low concentrations in environmental and biological samples, derivatization can significantly improve the sensitivity and selectivity of analytical methods like high-performance liquid chromatography (HPLC). researchgate.netmdpi.comthermofisher.com

While specific studies detailing the use of this compound as a derivatizing reagent are not prevalent, the principle is well-established with similar compounds. For instance, benzoyl chloride has been used for the pre-column derivatization of phenolic compounds in water samples, allowing for their determination by reversed-phase liquid chromatography with UV detection. scilit.comresearchgate.netresearchgate.net The resulting derivatives often exhibit improved chromatographic properties and stronger UV absorbance or fluorescence, leading to lower detection limits. scirp.org The reactivity of the hydroxyl group in this compound suggests its potential to be developed as a novel derivatizing reagent for the targeted analysis of specific classes of phenolic compounds.

Table 2: Common Derivatization Approaches for Phenolic Compounds in HPLC

Derivatization StrategyPurposeExample Reagent
Pre-column Derivatization Improves analyte stability, volatility, and/or detector response before chromatographic separation.Benzoyl chloride, Dansyl chloride
Post-column Derivatization Analyte is derivatized after separation and before detection.4-Aminoantipyrine

Application as an Internal Standard in Chromatographic-Mass Spectrometric Methodologies (e.g., LC-MS/MS) for Complex Matrix Analysis

One of the most significant advanced applications of this compound in analytical chemistry is its use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods. nih.govwuxiapptec.com An internal standard is a compound of known concentration that is added to a sample before analysis to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. chromatographyonline.comchromatographyonline.comnih.govchromatographyonline.com

The choice of an internal standard is critical, and ideally, it should have physicochemical properties similar to the analyte of interest. chromatographyonline.com In the analysis of phenolic compounds in complex matrices such as food and environmental samples, matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate results. core.ac.ukchromatographyonline.com The use of a suitable internal standard can help to compensate for these matrix effects.

A study on the analysis of benzophenone derivatives in cereals highlighted the importance of using isotope-labeled internal standards to achieve highly accurate quantification and overcome matrix effects. nih.gov In another study, salicylic (B10762653) acid was used as an internal standard for the LC-MS analysis of phenolic compounds in solid residues from the essential oil industry. nih.gov

Table 3: Key Considerations for Internal Standard Selection in LC-MS/MS

ConsiderationImportance
Structural Similarity Should be structurally similar to the analyte to mimic its behavior during extraction and ionization.
Co-elution Ideally, the internal standard should elute close to the analyte without interfering with its detection.
Mass Difference Must have a different mass-to-charge ratio (m/z) from the analyte for differentiation by the mass spectrometer.
Absence in Sample The internal standard should not be naturally present in the samples being analyzed.
Commercial Availability Availability of a pure and well-characterized standard is essential for accurate quantification.

Strategic Intermediate in the Synthesis of Specialized Organic Chemicals

This compound (CBP) serves as a crucial strategic intermediate in the synthesis of a variety of specialized organic chemicals. Its bifunctional nature, possessing both a reactive hydroxyl group and a halogenated phenyl ring, allows for its versatile application in the construction of complex molecular architectures with significant industrial value.

Precursor for High-Performance Poly(arylene ether ketones) (PEK)

This compound and its fluoro-analog, 4-fluoro-4'-hydroxybenzophenone (B1295144), are important precursors in the synthesis of high-performance poly(arylene ether ketones) (PEKs). ijraset.com These polymers are a class of high-temperature resistant thermoplastics known for their excellent mechanical strength, chemical resistance, and thermal stability.

The synthesis of PEKs from hydroxybenzophenone precursors typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. In this process, the hydroxyl group of one monomer, in its phenoxide form, displaces the halogen on the aromatic ring of another monomer, forming an ether linkage. This step-growth polymerization leads to the formation of long polymer chains.

A common method involves the self-polycondensation of 4-fluoro-4'-hydroxybenzophenone, where the fluorine atom is more readily displaced than chlorine, leading to higher reactivity. The polymerization is typically carried out in a high-boiling polar aprotic solvent, such as diphenyl sulphone, at elevated temperatures. google.com A weak base, such as potassium carbonate, is used to form the potassium salt of the hydroxybenzophenone in situ, which then acts as the nucleophile. google.com

The properties of the resulting PEK are influenced by the specific monomers used and the polymerization conditions. For instance, the use of different substituted benzophenone monomers can alter the polymer's solubility, glass transition temperature, and crystallinity. Research has shown that the introduction of different functional groups into the polymer backbone can fine-tune the material's properties for specific applications. researchgate.net

Table 1: Synthesis of Poly(arylether ketone) via Polycondensation of 4-hydroxybenzophenone (B119663) Precursors

Precursor Co-monomer(s) Solvent Catalyst/Base Temperature (°C) Resulting Polymer Properties Reference
4-fluoro-4'-hydroxybenzophenone None (self-polymerization) Diphenyl sulphone Sodium carbonate, Potassium carbonate 175-225 High-performance poly(ether ketone) google.com
4,4′-difluorobenzophenone Hydroquinone (B1673460), Methyl hydroquinone Sulfolane Anhydrous K2CO3 Not specified Crystallinity decreases with increasing methyl hydroquinone content; stable up to 430°C researchgate.net
4,4′-difluorobenzophenone p-benzenediol, biphenyldiol Not specified Sodium carbonate 180-320 High-viscosity polyether ether ketone google.com

Contribution to the Synthesis of Diverse Chemical Entities with Industrial Relevance

Beyond high-performance polymers, this compound is a key building block for a range of other industrially significant chemical compounds, most notably pharmaceuticals and materials for optical applications.

Fenofibrate (B1672516) Synthesis:

One of the most prominent applications of CBP is as a key intermediate in the industrial synthesis of fenofibrate, a widely used lipid-lowering drug. justia.com Several synthetic routes to fenofibrate utilize CBP. A common industrial method involves the following steps:

Synthesis of CBP: This is often achieved through a Friedel-Crafts acylation reaction between p-chlorobenzoyl chloride and anisole (B1667542), followed by demethylation to yield CBP. justia.comgoogle.com

Etherification: The hydroxyl group of CBP is then reacted with isopropyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base, such as potassium carbonate, to form the fenofibrate molecule. justia.comresearchgate.net

Alternative methods for fenofibrate synthesis starting from CBP have also been developed to improve yield and reduce the use of hazardous reagents. google.com

UV Absorbers and Photoinitiators:

The benzophenone moiety within CBP is a well-known chromophore that absorbs ultraviolet (UV) radiation. This property makes CBP and its derivatives valuable in the formulation of UV absorbers and photoinitiators. ontosight.ai

UV Absorbers: Derivatives of CBP can be synthesized to create compounds that protect materials from UV degradation. These are often incorporated into plastics, coatings, and cosmetics. kyoto-u.ac.jp The synthesis typically involves modification of the hydroxyl group to tailor the compound's properties, such as its compatibility with the host material and its UV absorption spectrum. kyoto-u.ac.jpresearchgate.net

Photoinitiators: In the presence of UV light, benzophenone-based compounds can generate free radicals, which can initiate polymerization reactions. ontosight.ai This makes them useful as photoinitiators in UV-curable inks, coatings, and adhesives. ontosight.ai New benzophenone derivatives are continuously being synthesized from precursors like hydroxybenzophenone to develop photoinitiators with improved efficiency and specific absorption characteristics. researchgate.net

Table 2: Industrially Relevant Compounds Synthesized from this compound or its Derivatives

Compound Class Specific Example Intermediate Key Reaction Type(s) Industrial Application Reference
Pharmaceuticals Fenofibrate This compound Friedel-Crafts acylation, Etherification Lipid-lowering drug justia.com
UV Absorbers Substituted 2-hydroxybenzophenones 2-Hydroxybenzophenone derivatives Esterification, Etherification Protection of plastics and coatings from UV degradation kyoto-u.ac.jp
Photoinitiators Benzophenone derivatives Hydroxy-benzophenone Esterification UV curing of inks, coatings, and adhesives ontosight.airesearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1-Chloro-4'-hydroxybenzophenone, and how do reaction parameters influence yield and purity?

Methodological Answer: The Friedel-Crafts acylation reaction using phenol derivatives and chlorinated benzonitriles is a common approach. describes three optimized protocols with variations in solvents (e.g., 500–600 mL dichloroethane), catalysts (20–25 g anhydrous ZnCl₂ and Dowex 50W resin), and reaction temperatures (90–95°C). Higher temperatures (95°C) and controlled HCl gas flow improve intermediate formation, while hydrolysis with 30% HCl under reflux (5–7 hours) ensures complete conversion to the final product . Yield optimization requires balancing catalyst loading and solvent recovery efficiency. Post-synthesis purification via NaOH dissolution, activated carbon treatment, and acid precipitation minimizes impurities.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Used to confirm molecular structure and hydrogen-bonding patterns, as demonstrated in , where crystals were obtained via ethanol evaporation and acetic acid catalysis .
  • Spectroscopy : FT-IR for hydroxyl (O–H) and carbonyl (C=O) groups, and NMR for aromatic proton environments (refer to NIST data in for standard spectral references) .
  • Chromatography : HPLC or GC-MS to assess purity, especially after recrystallization steps .

Q. How can researchers address inconsistencies in reported melting points or spectral data?

Methodological Answer: Discrepancies may arise from polymorphic forms (e.g., crystalline vs. amorphous) or residual solvents. Cross-validate data with authoritative databases like NIST ( lists the melting point as 175–178°C) and replicate synthesis/purification protocols from peer-reviewed studies (e.g., ) . Use differential scanning calorimetry (DSC) to detect polymorphic transitions.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel chemical transformations?

Methodological Answer: Density functional theory (DFT) calculations can map electron density distributions, particularly at the chloro and hydroxyl substituents. For example, highlights the compound’s potential as a precursor for benzoxazines; modeling the nucleophilic attack at the carbonyl group by amines/amides could guide experimental design . Software like Gaussian or ORCA can simulate transition states and predict regioselectivity.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC .
  • Kinetic analysis : Fit degradation data to zero/first-order models to estimate shelf-life. ’s synthesis of a thiophene-carbohydrazide derivative (via reflux in ethanol) suggests sensitivity to hydrolytic conditions .

Q. How can this compound be functionalized for materials science applications?

Methodological Answer:

  • Coordination chemistry : React with transition metals (e.g., Zn²⁺, Cu²⁺) to form UV-absorbing complexes, leveraging the hydroxyl group’s chelating ability (see ’s mention of UV absorber applications) .
  • Polymer modification : Graft onto polymer backbones via Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) to enhance photostability in coatings .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Re-evaluate solubility using standardized protocols (e.g., shake-flask method) in solvents like ethanol, DCM, and hexane. ’s use of dichloroethane (polar aprotic) vs. ’s ethanol (polar protic) suggests solvent-dependent polymorphism. Quantify solubility via UV-Vis spectroscopy and correlate with Hansen solubility parameters .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Methodological Answer: Variations arise from catalyst activity (e.g., ZnCl₂ vs. Dowex resin in ) and hydrolysis duration. Reproducibility requires strict control of:

  • Moisture levels : Use anhydrous solvents and inert gas purging.
  • Catalyst activation : Pre-dry Dowex resin at 100°C to remove moisture .

Future Research Directions

Q. What unexplored biological activities could be investigated for this compound?

Methodological Answer: Screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines). Modify the hydroxyl group via acetylation or sulfonation to enhance bioavailability (inspired by ’s focus on benzoxazine derivatives) .

Q. How can the compound’s photophysical properties be harnessed for organic electronics?

Methodological Answer: Study charge-transfer interactions in donor-acceptor systems using cyclic voltammetry (CV) to estimate HOMO/LUMO levels. ’s mention of polymer solar cells suggests potential as an electron-transport layer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.